6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine
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Overview
Description
6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by the presence of fluorine and iodine atoms at the 6th and 8th positions, respectively, and a methyl group at the 3rd position. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminopyridine and suitable halogenated reagents.
Halogenation: The introduction of fluorine and iodine atoms is achieved through halogenation reactions. Common reagents for this step include N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination.
Cyclization: The cyclization of the intermediate compounds is carried out under specific conditions to form the imidazo[1,5-A]pyridine core. This step often involves the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation: Reagents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-A]pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-8-methylimidazo[1,2-a]pyridine
- 3-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 3-Iodo-6-methylimidazo[1,2-a]pyridine
Uniqueness
6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine stands out due to the presence of both fluorine and iodine atoms, which confer unique electronic and steric properties. These features enhance its reactivity and make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H5F2IN2 |
---|---|
Molecular Weight |
294.04 g/mol |
IUPAC Name |
6,8-difluoro-1-iodo-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H5F2IN2/c1-4-12-8(11)7-6(10)2-5(9)3-13(4)7/h2-3H,1H3 |
InChI Key |
AMJQXLKMNQYAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=C(C=C2F)F)I |
Origin of Product |
United States |
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